Cas no 83395-39-5 (Allyl 1h-imidazole-1-carboxylate)

Allyl 1h-imidazole-1-carboxylate structure
83395-39-5 structure
Product Name:Allyl 1h-imidazole-1-carboxylate
CAS No:83395-39-5
MF:C7H8N2O2
MW:152.150621414185
CID:1017177
PubChem ID:329765935
Update Time:2025-10-29

Allyl 1h-imidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-carboxylicacid,2-propenylester(9CI)
    • prop-1-en-2-yl imidazole-1-carboxylate
    • Allyl imidazolecarbamate
    • AllylImC
    • Heller-Sarpong Reagent
    • Imidazole-1-carboxylic acid 2-propen-1-yl ester
    • Sarpong reagent
    • Allyl 1h-imidazole-1-carboxylate
    • 1H-Imidazole-1-carboxylic acid allyl ester
    • prop-2-enyl imidazole-1-carboxylate
    • 83395-39-5
    • SCHEMBL1100931
    • DB-429278
    • Allyl1h-imidazole-1-carboxylate
    • Allyl 1H-imidazole-1-carboxylate, 95%
    • AT44059
    • MDL: MFCD18835431
    • Inchi: 1S/C7H8N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h2-4,6H,1,5H2
    • InChI Key: NEFLGCHXJFBCQP-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N1C=NC=C1)=O

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 44.1

Experimental Properties

  • Color/Form: NA
  • Density: 1.146 g/mL at 25 °C
  • Boiling Point: 246.2±33.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.494

Allyl 1h-imidazole-1-carboxylate Security Information

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Allyl 1h-imidazole-1-carboxylate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:83395-39-5)allyl 1H-imidazole-1-carboxylate
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Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Additional information on Allyl 1h-imidazole-1-carboxylate

Allyl 1H-Imidazole-1-Carboxylate (CAS No. 83395-39-5): Properties, Applications, and Market Insights

Allyl 1H-imidazole-1-carboxylate (CAS No. 83395-39-5) is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This compound, often referred to as allyl imidazole-1-carboxylate, belongs to the class of imidazole derivatives, which are widely studied for their bioactive properties. The growing demand for imidazole-based compounds in drug discovery and material science has positioned Allyl 1H-imidazole-1-carboxylate as a compound of interest for researchers and industrial applications.

The molecular structure of Allyl 1H-imidazole-1-carboxylate features an imidazole ring coupled with an allyl carboxylate group, providing unique reactivity for further chemical modifications. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Researchers often explore its use in click chemistry and cross-coupling reactions, which are trending topics in synthetic organic chemistry due to their efficiency and selectivity.

One of the key applications of Allyl 1H-imidazole-1-carboxylate is in the pharmaceutical industry, where it serves as a building block for active pharmaceutical ingredients (APIs). The imidazole moiety is a common pharmacophore in drugs targeting various diseases, including antifungal, antiviral, and anticancer therapies. With the rise of personalized medicine and targeted drug delivery systems, the demand for high-purity imidazole derivatives like Allyl 1H-imidazole-1-carboxylate has surged.

In agrochemicals, Allyl 1H-imidazole-1-carboxylate is used in the synthesis of crop protection agents and pesticides. The compound's ability to act as a precursor for biologically active molecules makes it valuable in developing eco-friendly solutions for modern agriculture. As sustainability becomes a global priority, researchers are investigating greener synthetic routes for imidazole-based agrochemicals, further driving interest in this compound.

The market for Allyl 1H-imidazole-1-carboxylate is influenced by trends in green chemistry and biocatalysis. Companies are increasingly adopting enzymatic processes to produce imidazole derivatives with higher yields and lower environmental impact. This shift aligns with the broader industry movement toward sustainable chemical manufacturing, a topic frequently searched by professionals in the field.

From a technical perspective, Allyl 1H-imidazole-1-carboxylate exhibits stability under standard storage conditions, making it a practical choice for industrial use. Its solubility in common organic solvents like dichloromethane, ethanol, and acetone facilitates its incorporation into various synthetic protocols. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to characterize and ensure the purity of this compound.

Recent advancements in flow chemistry have opened new possibilities for scaling up the production of Allyl 1H-imidazole-1-carboxylate. This continuous manufacturing approach enhances efficiency and reduces waste, addressing key concerns in modern chemical production. As industries seek to optimize their processes, questions about scale-up strategies for imidazole synthesis are becoming more prevalent in scientific forums and search engines.

In academic research, Allyl 1H-imidazole-1-carboxylate is frequently cited in studies exploring metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand for transition metals makes it useful in designing novel materials with applications in catalysis, gas storage, and sensing. These interdisciplinary applications highlight the compound's relevance in cutting-edge scientific investigations.

Quality control is paramount when working with Allyl 1H-imidazole-1-carboxylate, particularly for pharmaceutical applications. Manufacturers must adhere to strict guidelines such as ICH Q7 and GMP standards to ensure product consistency. The compound's specifications typically include parameters like purity (≥98%), moisture content, and residual solvent levels, which are critical for end-use applications.

Looking ahead, the future of Allyl 1H-imidazole-1-carboxylate appears promising, with potential expansions into electronic materials and energy storage systems. As researchers continue to uncover new properties of imidazole-containing compounds, this particular derivative may find novel applications in emerging technologies. The compound's versatility ensures its continued importance in both academic and industrial settings.

For those sourcing Allyl 1H-imidazole-1-carboxylate, it's essential to partner with reputable suppliers who can provide comprehensive technical data and regulatory documentation. The global supply chain for specialty chemicals has become increasingly complex, making supplier reliability a top consideration for procurement professionals. Common search queries related to this compound include "where to buy Allyl 1H-imidazole-1-carboxylate" and "technical specifications of CAS 83395-39-5," reflecting practical industry needs.

In conclusion, Allyl 1H-imidazole-1-carboxylate (CAS No. 83395-39-5) represents an important chemical intermediate with diverse applications across multiple industries. Its role in pharmaceutical development, agricultural chemistry, and advanced materials research underscores its scientific and commercial value. As innovation in these fields progresses, Allyl 1H-imidazole-1-carboxylate will likely maintain its position as a compound of significant interest to researchers and manufacturers alike.

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(CAS:83395-39-5)allyl 1H-imidazole-1-carboxylate
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Purity:99%
Quantity:200KG
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